2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14(2)21(26)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)12-15-5-8-17(22)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUIATAJRFOTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced through an acylation reaction using isobutyryl chloride in the presence of a base such as pyridine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the phenyl ring.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Features
The compound is compared to structurally related N-(substituted phenyl)-2-chloroacetamides, focusing on substituent effects and physicochemical properties.
Table 1: Comparative Analysis of Key Compounds
*THQ: Tetrahydroquinoline
Substituent Effects
- Halogen Influence : Replacing the 4-fluorophenyl group in the analog with 4-chlorophenyl increases molecular weight and lipophilicity (Cl has higher atomic weight and lower electronegativity than F). This may enhance membrane permeability in bioactive contexts.
- Tetrahydroquinoline vs. Simple Phenyl: The tetrahydroquinoline moiety introduces a bicyclic structure, likely improving binding affinity to biological targets (e.g., enzymes) through van der Waals interactions and conformational restriction.
Hydrogen Bonding and Crystallography
The analog 2-chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C—H···O and intermolecular N—H···O bonds, stabilizing its crystal lattice. For the target compound, similar N—H···O interactions are expected due to the amide group, but the bulky tetrahydroquinoline substituent may limit packing efficiency. SHELX-based refinement (commonly used for such analyses) would clarify these features .
Biological Activity
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C_{19}H_{22}ClN_{3}O
- Molecular Weight : 347.85 g/mol
The structure features a 4-chlorophenyl group, an acetamide functional group, and a tetrahydroquinoline moiety, which may contribute to its pharmacological properties.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the context of its interaction with various receptors and enzymes. Here are some key findings:
- Antidepressant Activity : In preclinical studies, compounds similar to 2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide have shown potential antidepressant effects. They appear to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
- Anti-inflammatory Effects : Studies have suggested that related compounds may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
- Antioxidant Activity : The compound has been evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related cellular damage .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it may act as a modulator of neurotransmitter receptors or as an inhibitor of specific enzymes involved in inflammatory pathways.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antioxidant | Reduction in oxidative stress markers |
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors as measured by the forced swim test and tail suspension test. The results indicated enhanced serotonergic activity within the central nervous system.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies have shown that the compound effectively reduces the secretion of TNF-alpha and IL-6 from activated macrophages. This suggests a potential application in treating inflammatory diseases.
Q & A
Basic: What are the key synthetic strategies for preparing 2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions , starting with the preparation of the tetrahydroquinoline core followed by functionalization with the 4-chlorophenyl and isobutyryl groups. Critical steps include:
- Amide bond formation using coupling agents like EDC/HOBt or activated esters.
- Protection/deprotection strategies for reactive amines (e.g., using Boc groups).
- Solvent selection (e.g., DMF, THF) and temperature control (reflux vs. room temperature) to maximize yield and purity .
Optimization involves monitoring reactions via TLC/HPLC and adjusting catalysts (e.g., DMAP for acylation) or reaction times. For example, highlights that ethylsulfonyl analogs require strict anhydrous conditions to prevent side reactions .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Structural validation relies on spectroscopic and crystallographic methods :
- NMR (¹H, ¹³C) : Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and the isobutyryl methyl groups (δ 1.1–1.3 ppm) .
- IR spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- X-ray crystallography : Resolve spatial arrangements, as demonstrated for structurally related compounds in , where intramolecular hydrogen bonds stabilize the conformation .
Advanced: What experimental designs are recommended for evaluating this compound’s biological activity in neuropharmacology?
Adopt a multi-tiered approach :
- In vitro assays : Screen for receptor binding (e.g., dopamine D2 or serotonin 5-HT2A receptors) using radioligand displacement assays. suggests tetrahydroisoquinoline analogs may target dopaminergic systems .
- In vivo models : Use rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose-response studies.
- Control for pharmacokinetics : Include metabolites (e.g., from hepatic microsomal assays) to distinguish parent compound effects.
- Replicates and randomization : Follow designs in , which uses split-split plots with four replicates to minimize variability .
Advanced: How can contradictions in biological activity data between structural analogs be resolved?
Contradictions often arise from substituent effects or assay conditions. Strategies include:
- Comparative SAR studies : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test activity across standardized assays. shows that chlorophenyl groups enhance antimicrobial activity compared to methoxy analogs .
- Physicochemical profiling : Measure logP, solubility, and plasma protein binding to correlate bioavailability with observed efficacy .
- Target engagement assays : Use techniques like thermal shift assays or SPR to confirm direct target binding versus off-target effects .
Advanced: What methodologies are suitable for elucidating the compound’s mechanism of action?
- Proteomics/transcriptomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways.
- Molecular docking : Model interactions with suspected targets (e.g., kinases, GPCRs) using software like AutoDock. highlights the utility of functional group analysis in predicting binding modes .
- Knockout/knockdown models : Use CRISPR/Cas9 to delete candidate targets (e.g., specific neurotransmitter receptors) and assess loss of compound efficacy .
Advanced: How can preclinical toxicity and safety profiles be systematically assessed?
- Acute toxicity : Conduct OECD 423-guided studies in rodents, monitoring organ histopathology and serum biomarkers (ALT, AST, creatinine).
- Genotoxicity : Perform Ames tests and micronucleus assays to rule out mutagenicity.
- Cardiotoxicity : Use hERG channel inhibition assays and ECG monitoring in Langendorff-perfused hearts .
Advanced: What strategies can improve the compound’s solubility and pharmacokinetic properties?
- Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug design : Modify the isobutyryl group to a hydrolyzable ester for delayed release.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability, as suggested for structurally related sulfonamide analogs in (though BenchChem is excluded, general methods apply) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Fragment-based modification : Systematically vary substituents on the tetrahydroquinoline (e.g., replace isobutyryl with acetyl) and 4-chlorophenyl (e.g., introduce electron-withdrawing groups) .
- Biological testing tiers : Prioritize in vitro binding → cell-based efficacy → in vivo validation.
- QSAR modeling : Use computational tools like MOE to predict activity cliffs and guide synthesis .
Advanced: What analytical methods are critical for assessing purity and stability in formulation development?
- Stability-indicating HPLC : Use C18 columns with PDA detection to monitor degradation products under stress conditions (heat, light, pH extremes).
- Forced degradation studies : Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic conditions per ICH guidelines .
- Mass spectrometry : Identify impurities via HRMS and MS/MS fragmentation patterns .
Advanced: How can the compound’s environmental impact be evaluated during early-stage development?
- Environmental fate studies : Measure biodegradation (OECD 301B) and soil adsorption coefficients (Koc) .
- Ecotoxicology : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to assess aquatic toxicity.
- Read-across models : Compare with structurally similar compounds (e.g., chlorophenyl-containing pesticides) to predict bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
